molecular formula C18H13N5O8 B12678812 Methyl (7-hydroxy-8-((2-hydroxy-3,5-dinitrophenyl)azo)-1-naphthyl)carbamate CAS No. 94231-85-3

Methyl (7-hydroxy-8-((2-hydroxy-3,5-dinitrophenyl)azo)-1-naphthyl)carbamate

Cat. No.: B12678812
CAS No.: 94231-85-3
M. Wt: 427.3 g/mol
InChI Key: LYBKPNSXXPPSEH-UHFFFAOYSA-N
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Description

Methyl (7-hydroxy-8-((2-hydroxy-3,5-dinitrophenyl)azo)-1-naphthyl)carbamate is a complex organic compound known for its vibrant color and potential applications in various fields. This compound is characterized by its azo group, which is responsible for its distinctive color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (7-hydroxy-8-((2-hydroxy-3,5-dinitrophenyl)azo)-1-naphthyl)carbamate typically involves the diazotization of 2-hydroxy-3,5-dinitroaniline followed by coupling with 7-hydroxy-1-naphthylamine. The final step involves the carbamation of the resulting azo compound with methyl chloroformate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, followed by purification processes such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The primary products are the corresponding amines.

    Substitution: Substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Methyl (7-hydroxy-8-((2-hydroxy-3,5-dinitrophenyl)azo)-1-naphthyl)carbamate has several applications in scientific research:

    Chemistry: Used as a dye or pigment due to its vibrant color.

    Medicine: Investigated for its potential use in drug delivery systems or as a diagnostic agent.

    Industry: Used in the manufacturing of colored materials, including textiles and plastics.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in biological systems, the compound may interact with cellular components, leading to staining or other effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (7-hydroxy-8-((2-hydroxy-4-nitrophenyl)azo)-1-naphthyl)carbamate
  • Methyl (7-hydroxy-8-((2-hydroxy-3-nitrophenyl)azo)-1-naphthyl)carbamate

Uniqueness

Methyl (7-hydroxy-8-((2-hydroxy-3,5-dinitrophenyl)azo)-1-naphthyl)carbamate is unique due to the presence of two nitro groups on the phenyl ring, which significantly affects its electronic properties and reactivity compared to similar compounds with fewer nitro groups.

Properties

CAS No.

94231-85-3

Molecular Formula

C18H13N5O8

Molecular Weight

427.3 g/mol

IUPAC Name

methyl N-[7-hydroxy-8-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]naphthalen-1-yl]carbamate

InChI

InChI=1S/C18H13N5O8/c1-31-18(26)19-11-4-2-3-9-5-6-14(24)16(15(9)11)21-20-12-7-10(22(27)28)8-13(17(12)25)23(29)30/h2-8,24-25H,1H3,(H,19,26)

InChI Key

LYBKPNSXXPPSEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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